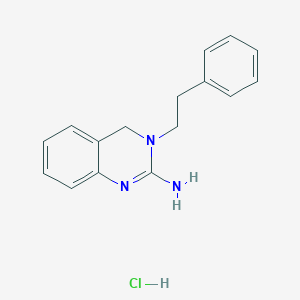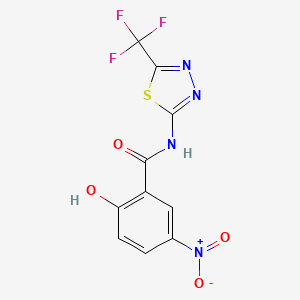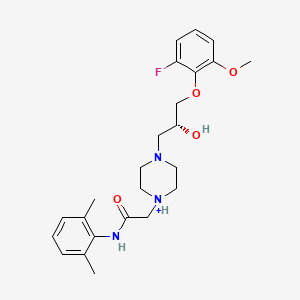
3-Iodo-1,5-dimethylindazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1,5-dimethylindazol-6-amine is a chemical compound belonging to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,5-dimethylindazol-6-amine typically involves the iodination of 1,5-dimethylindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired iodinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Iodo-1,5-dimethylindazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,5-dimethylindazole.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: N-oxides or other oxidized forms of the compound.
Reduction Products: 1,5-Dimethylindazole.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a scaffold for developing anticancer agents, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in cancer.
Biology: It has been studied for its role in modulating biological pathways and its potential as a biochemical probe.
Material Science: The unique electronic properties of the indazole scaffold make it a candidate for developing organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-Iodo-1,5-dimethylindazol-6-amine involves its interaction with specific molecular targets, such as IDO1. By inhibiting IDO1, the compound can modulate the immune response, potentially enhancing the body’s ability to fight cancer cells. The inhibition of IDO1 leads to the suppression of tryptophan catabolism, which in turn affects the tumor microenvironment and immune cell function .
類似化合物との比較
Similar Compounds
1,5-Dimethylindazole: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1,5-dimethylindazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
3-Chloro-1,5-dimethylindazole: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
3-Iodo-1,5-dimethylindazol-6-amine is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions and its potential as a pharmacophore in medicinal chemistry. The iodine atom also contributes to the compound’s electronic properties, making it suitable for applications in material science.
特性
分子式 |
C9H10IN3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
3-iodo-1,5-dimethylindazol-6-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-6-8(4-7(5)11)13(2)12-9(6)10/h3-4H,11H2,1-2H3 |
InChIキー |
RHKDYKUERNXRSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1N)N(N=C2I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)


![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13852693.png)
![5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)



![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
